
2,6-Difluoro-4-methoxybenzyl bromide
Übersicht
Beschreibung
2,6-Difluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a bromomethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzyl bromide typically involves the bromination of 2,6-difluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
DFMB serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications that enhance the biological activity of resultant compounds. For instance, it has been utilized in the synthesis of:
- Rufinamide : An antiepileptic drug used for treating Lennox-Gastaut syndrome .
- TMC125 : A non-nucleoside reverse transcriptase inhibitor for HIV treatment .
Biological Studies
DFMB is employed in biological research to study enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in pharmacological studies. For example:
- Microtubule Stabilization : DFMB derivatives have shown potential in stabilizing microtubules, which are critical for cell division and intracellular transport. This property is being explored for developing treatments for neurodegenerative diseases .
Medicinal Chemistry
In medicinal chemistry, DFMB is investigated for its therapeutic potential. Its derivatives are being explored for:
- Anticancer Activity : Compounds derived from DFMB have been evaluated for their ability to inhibit tumor growth and cancer cell proliferation.
- Antiviral Properties : Research indicates that DFMB derivatives may possess antiviral activities, making them candidates for further drug development against viral infections .
Case Study 1: Synthesis of Rufinamide
A notable application of DFMB is its role in synthesizing Rufinamide, which involves several synthetic steps starting from DFMB as an intermediate. The synthesis pathway includes:
- Bromination of 2,6-difluoro-4-methoxybenzyl alcohol.
- Subsequent reactions leading to the formation of the final pharmaceutical compound.
This case illustrates the compound's utility in producing clinically relevant drugs.
Case Study 2: Microtubule Stabilization
Research on DFMB's derivatives has demonstrated their ability to stabilize microtubules in cellular models. In a study involving transgenic mouse models, these compounds were shown to enhance microtubule stability, suggesting potential applications in treating neurodegenerative disorders .
Data Tables
Application Area | Specific Use Case | Related Compounds |
---|---|---|
Organic Synthesis | Intermediate for Rufinamide | Rufinamide |
Medicinal Chemistry | Antiviral drug development | TMC125 |
Biological Research | Microtubule stabilization | Various derivatives |
Agrochemical Production | Synthesis of specialty chemicals | Agrochemicals |
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-methoxybenzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzyl carbon .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzyl bromide: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4-Difluorobenzyl bromide: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
3,5-Difluoro-4-methoxybenzyl bromide: Similar but with different fluorine atom positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Difluoro-4-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in research applications where specific reactivity is required .
Biologische Aktivität
2,6-Difluoro-4-methoxybenzyl bromide (DFMB) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure:
- Molecular Formula: C10H8BrF2O
- Molecular Weight: 277.07 g/mol
- CAS Number: 94278-68-9
The presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position significantly influences the compound's reactivity and biological properties.
DFMB's biological activity is primarily linked to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition:
- Modulation of Signaling Pathways:
- Synthesis of Bioactive Derivatives:
Structure-Activity Relationship (SAR)
The biological activity of DFMB can be correlated with its structural characteristics. The following table summarizes key structural features and their implications for biological activity:
Structural Feature | Impact on Activity |
---|---|
Fluorine Substitution | Enhances electronic properties and reactivity |
Methoxy Group | Influences lipophilicity and solubility |
Bromide Leaving Group | Facilitates nucleophilic substitution reactions |
Research indicates that modifications to the fluorine or methoxy groups can significantly alter the compound's potency against target enzymes .
Case Studies
-
Anticancer Activity:
- A study demonstrated that DFMB derivatives exhibited significant anticancer activity in vitro, with IC50 values indicating potent inhibition of cancer cell proliferation when tested against various cancer cell lines . The specific mechanism involved may include apoptosis induction and cell cycle arrest.
- Biochemical Assays:
-
Pharmacokinetics:
- Preliminary pharmacokinetic studies suggest that DFMB has favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic applications. However, detailed pharmacokinetic profiling is required to assess its bioavailability and metabolic stability.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQCVDDBZVTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391725 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-68-9 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.